![molecular formula C23H21BrN4O3 B2595301 [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223910-19-7](/img/structure/B2595301.png)

[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

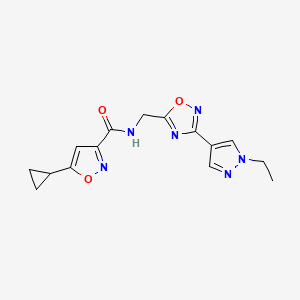

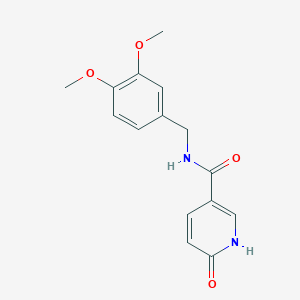

[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H21BrN4O3 and its molecular weight is 481.35. The purity is usually 95%.

BenchChem offers high-quality [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is related to various synthesized chemical structures with antimicrobial properties. For example, Dong et al. (2000) detailed the synthesis of novel 6-aryl-3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazoles. The process involved condensation reactions in the presence of phosphorus oxychloride, characterized by MS, IR, 1H, and 13C NMR spectroscopy (Heng-Shan Dong et al., 2000).

Biological Activities

Antimicrobial Activities

Several studies have synthesized derivatives of the 1,2,4-triazole and investigated their antimicrobial activities. Bektaş et al. (2007) synthesized novel derivatives and found them to possess good or moderate activities against various microorganisms (H. Bektaş et al., 2007). Similar findings were reported by Demirbaş et al. (2009) who synthesized 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives, and these compounds exhibited good activity against a variety of microorganisms (A. Demirbaş et al., 2009).

Other Applications

Luminescence and Corrosion Inhibition

Zhao et al. (2014) studied Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, noting an interesting phenomenon of in situ decarboxylic reaction in certain conditions. These complexes were characterized by FT-IR, elemental analyses, and solid-state fluorescent emission spectroscopy, suggesting potential luminescence applications (Hong Zhao et al., 2014). Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl, indicating potential industrial applications in corrosion protection (M. Yadav et al., 2013).

Mechanism of Action

Oxazoles

Oxazoles are aromatic compounds that contain an oxygen and a nitrogen atom in a five-membered ring . They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Triazoles

Triazoles are another class of compounds that contain a five-membered ring with three nitrogen atoms . They are known for their versatile biological activities, including antifungal, antibacterial, and antitumor properties .

Benzyl groups

The presence of benzyl groups (a benzene ring attached to a methyl group) in a compound often contributes to its lipophilicity, which can influence its absorption and distribution within the body .

Bromine substituents

The presence of a bromine atom in a compound can significantly influence its reactivity and biological activity. Bromine atoms are often used in medicinal chemistry to improve the binding affinity of a drug to its target .

properties

IUPAC Name |

[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN4O3/c1-13-5-7-17(8-6-13)22-25-20(16(4)31-22)12-30-23(29)21-15(3)28(27-26-21)18-9-10-19(24)14(2)11-18/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCYLZBCGVPNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)Br)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-difluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2595220.png)

![(4-isopropoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595224.png)

![7-(3-Hydroxypropyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/structure/B2595227.png)

![N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595229.png)

![1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2595231.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]imidazole-4-carboxylic acid](/img/structure/B2595234.png)

![Methyl 2-{[6-chloro-2-(dimethylamino)-4-pyrimidinyl]sulfanyl}benzenecarboxylate](/img/structure/B2595237.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2595241.png)